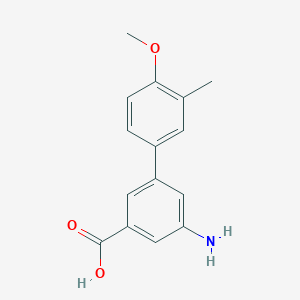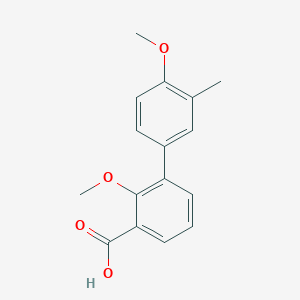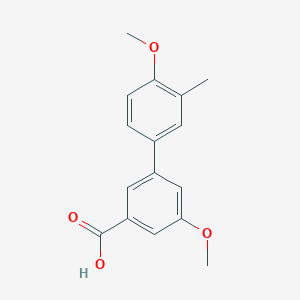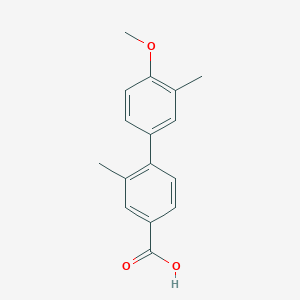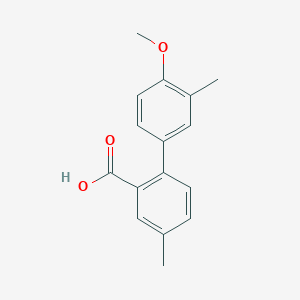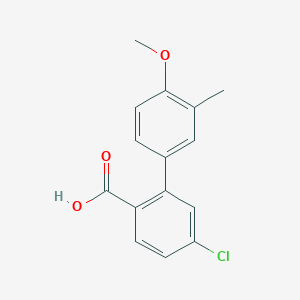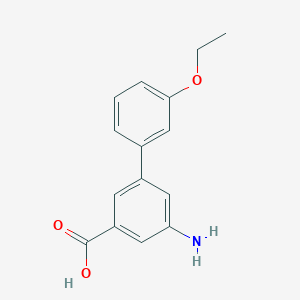
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
Vue d'ensemble
Description
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, also known as 4-M3MBT, is a small molecule compound that is widely used in research laboratories. It has been used in a variety of biochemical and physiological experiments, as well as in the synthesis of other compounds.
Applications De Recherche Scientifique
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics, protein-protein interactions, and cell signaling pathways. It has also been used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in the development of novel fluorescent dyes and imaging agents.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of several enzymes and proteins, including cyclooxygenase-2 (COX-2), tyrosine kinase, and cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to interact with a variety of cell signaling pathways, including those involving cAMP and cGMP.
Biochemical and Physiological Effects
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been studied for its effects on a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of several enzymes and proteins, including COX-2, tyrosine kinase, and cytochrome P450. In addition, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been shown to modulate the activity of several cell signaling pathways, including those involving cAMP and cGMP. Finally, 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound. In addition, it has a wide range of applications in biochemical and physiological experiments. However, there are also some limitations to the use of 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. For example, the mechanism of action of the compound is not well understood, and the compound may interact with other compounds in unexpected ways.
Orientations Futures
There are a number of potential future directions for research involving 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. For example, further research could be conducted to better understand the mechanism of action of the compound, and to identify additional biochemical and physiological effects. In addition, further research could be conducted to develop novel fluorescent dyes and imaging agents based on 3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95%. Finally, research could be conducted to explore the potential therapeutic applications of the compound, such as in the treatment of cancer and other diseases.
Méthodes De Synthèse
3-(4-Methoxy-3-methylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized through a two-step process, beginning with the reaction of 4-methoxy-3-methylphenol and trifluoroacetic anhydride to form 4-methoxy-3-methyl-5-trifluoroacetophenone. This intermediate can then be reacted with sodium benzoate to form 4-methoxy-3-methyl-5-trifluoromethylbenzoic acid. This method has been found to be efficient and cost-effective, and is commonly used in research laboratories.
Propriétés
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-5-10(3-4-14(9)22-2)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBRETCYOUSDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690009 | |
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261983-01-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-methoxy-3′-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261983-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Methoxy-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



